L-threo-Hex-​2-​enaric acid 1,​4-Lactone 6-Methyl Ester L-threo-Hex-​2-​enaric acid 1,​4-Lactone 6-Methyl Ester L-threo-Hex-​2-​enaric acid 1,​4-Lactone 6-Methyl Ester is an impurity of L-Ascorbic Acid which is a physiological antioxidant.

Brand Name: Vulcanchem
CAS No.: 122046-79-1
VCID: VC0050613
InChI: InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3/t4-,5+/m1/s1
SMILES: COC(=O)C(C1C(=C(C(=O)O1)O)O)O
Molecular Formula: C7H8O7
Molecular Weight: 204.13 g/mol

L-threo-Hex-​2-​enaric acid 1,​4-Lactone 6-Methyl Ester

CAS No.: 122046-79-1

Cat. No.: VC0050613

Molecular Formula: C7H8O7

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

L-threo-Hex-​2-​enaric acid 1,​4-Lactone 6-Methyl Ester - 122046-79-1

Specification

Description L-threo-Hex-​2-​enaric acid 1,​4-Lactone 6-Methyl Ester is an impurity of L-Ascorbic Acid which is a physiological antioxidant.

CAS No. 122046-79-1
Molecular Formula C7H8O7
Molecular Weight 204.13 g/mol
IUPAC Name methyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate
Standard InChI InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3/t4-,5+/m1/s1
Standard InChI Key YDPRPKPHLCWZNT-UHNVWZDZSA-N
Isomeric SMILES COC(=O)[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
SMILES COC(=O)C(C1C(=C(C(=O)O1)O)O)O
Canonical SMILES COC(=O)C(C1C(=C(C(=O)O1)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator